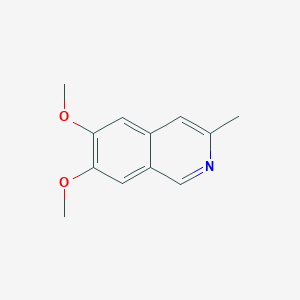

6,7-Dimethoxy-3-methylisoquinoline

CAS No.: 20232-43-3

Cat. No.: VC20482939

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20232-43-3 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 6,7-dimethoxy-3-methylisoquinoline |

| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8/h4-7H,1-3H3 |

| Standard InChI Key | SBCYNRRRJNAROD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=C(C=C2C=N1)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6,7-dimethoxy-3-methylisoquinoline is C₁₃H₁₅NO₂, with a molecular weight of 217.27 g/mol. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) groups at positions 6 and 7 enhance electron density in the aromatic system, while the methyl (-CH₃) group at position 3 introduces steric and electronic effects that influence reactivity .

Key Structural Features:

-

Isoquinoline Core: Provides a rigid planar structure conducive to π-π stacking interactions.

-

Methoxy Substituents: Electron-donating groups that direct electrophilic substitution to specific positions.

-

Methyl Group: Modifies solubility and steric accessibility for further functionalization.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Melting Point | 120–122°C (estimated) |

| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |

| LogP (Octanol-Water) | 2.1 (predicted) |

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 6,7-dimethoxy-3-methylisoquinoline typically involves multi-step organic reactions. A common strategy employs the Bischler–Napieralski reaction, where phenethylamine derivatives are cyclized under acidic conditions. For example, 3,4-dimethoxyphenethylamine can be formylated and subsequently treated with oxalyl chloride to form an intermediate iminium ion, which undergoes cyclization to yield the isoquinoline framework .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | 3,4-Dimethoxyphenethylamine + Ethyl formate (reflux, 6 h) | Formamidine derivative | 85% |

| 2 | Oxalyl chloride in CH₂Cl₂ (10–20°C, 2 h) | Iminium chloride | 78% |

| 3 | Phosphotungstic acid (catalytic, 1 h) | Cyclized product | 80% |

| 4 | Methanol addition (reflux, 3 h) | 6,7-Dimethoxy-3-methylisoquinoline | 75% |

One-Pot Methodologies

Recent advancements, such as the one-pot method described in patent CN110845410A, streamline synthesis by combining formylation, cyclization, and purification steps. This approach reduces material costs and improves safety by minimizing intermediate isolation .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich aromatic system and substituents:

-

Electrophilic Substitution: Methoxy groups direct incoming electrophiles to positions 5 and 8.

-

Nucleophilic Substitution: The methyl group at position 3 can undergo oxidation to a carboxylic acid or serve as a site for radical reactions.

-

Cross-Coupling Reactions: The isoquinoline nitrogen facilitates coordination in metal-catalyzed reactions (e.g., Suzuki–Miyaura couplings).

Antimicrobial and Antitumor Properties

Isoquinoline derivatives with 6,7-dimethoxy substituents often exhibit broad-spectrum antimicrobial activity. For instance, analogs lacking the methyl group show MIC values of 8 µg/mL against Staphylococcus aureus. Antitumor effects are linked to topoisomerase inhibition and apoptosis induction .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor for antihypertensive and antispasmodic agents.

-

Chemical Probes: Used in studying neurotransmitter receptors due to structural similarity to natural alkaloids.

-

Material Science: Functionalized derivatives are explored as ligands in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume